molecular formula C11H11N3O B1502824 6-(2-Methoxyphenyl)pyrazin-2-amine CAS No. 1159821-13-2

6-(2-Methoxyphenyl)pyrazin-2-amine

Cat. No. B1502824
CAS RN: 1159821-13-2
M. Wt: 201.22 g/mol
InChI Key: BTQARVMUFGEYRC-UHFFFAOYSA-N
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Description

6-(2-Methoxyphenyl)pyrazin-2-amine is a chemical compound with the molecular formula C11H11N3O and a molecular weight of 201.22 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 2,6-disubstituted pyrazines, which includes 6-(2-Methoxyphenyl)pyrazin-2-amine, has been reported . The synthesis involves the use of the Yamaguchi reaction, which is widely applied to synthesize esters and lactones . This reaction involves 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, 4-dimethylaminopyridine, and triethylamine .


Molecular Structure Analysis

The molecular structure of 6-(2-Methoxyphenyl)pyrazin-2-amine can be represented by the SMILES notation: COC1=CC=CC=C1C2=CN=CC(=N2)N .


Chemical Reactions Analysis

While specific chemical reactions involving 6-(2-Methoxyphenyl)pyrazin-2-amine are not detailed in the search results, it is known that pyrazinamide, a crucial first-line drug for tuberculosis treatment, and its analogues are interesting in organic synthesis .

Scientific Research Applications

Antimicrobial and Anticoccidial Activity

One study focused on derivatives of 6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(6H)-one, which, upon Michael type addition of an amine, yielded 5-amino derivatives with significant in vitro antimicrobial activity. These derivatives also showed pronounced activity as coccidiostats, a type of anticoccidial agent used in poultry farming (Georgiadis, 1976).

One-Pot Synthesis Applications

In another study, a one-pot reaction was used to synthesize 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one, demonstrating the compound's potential in streamlined chemical synthesis processes (Jilani, 2007).

Structural Characterization and Hydrogen Bonding

Research on N-(6-methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine mono-hydrobromide has provided insights into molecular conformations and hydrogen bonding patterns, which are essential for understanding the compound's chemical behavior and potential applications (Böck et al., 2021).

Synthesis of Amines and Dyes

6-methoxynaphthol[1,8-bc]pyran-3-one reacted with dimethylformamide dimethyl acetal to form 2-dimethylaminomethylidene derivatives. These derivatives were used to create new amines and merocyanine dyes, indicating potential applications in dye manufacturing and sensor technologies (Golyanskaya et al., 2008).

Corrosion Inhibition

A study on ethyl 2-amino-4-(4-methoxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate and related pyran derivatives demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This suggests potential applications in industrial processes involving corrosion protection (Saranya et al., 2020).

Anti-Tubercular Activity

Research into various substituted pyrazine derivatives, including 5,6-dihydro-8-methoxybenzo[h]quinazolin-2-amine, revealed significant anti-tubercular activity against Mycobacterium tuberculosis. This indicates the potential of these compounds in developing new anti-tubercular drugs (Maurya et al., 2013).

Future Directions

The future directions of research involving 6-(2-Methoxyphenyl)pyrazin-2-amine could involve further exploration of its potential as a CSNK2A inhibitor with antiviral activity . The synthesis of 2,6-disubstituted pyrazines as potent cell active CSNK2A inhibitors has been reported, and these compounds have shown inhibition of viral replication consistent with their CSNK2A activity .

properties

IUPAC Name

6-(2-methoxyphenyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-15-10-5-3-2-4-8(10)9-6-13-7-11(12)14-9/h2-7H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQARVMUFGEYRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CN=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671737
Record name 6-(2-Methoxyphenyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Methoxyphenyl)pyrazin-2-amine

CAS RN

1159821-13-2
Record name 6-(2-Methoxyphenyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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